molecular formula C20H17ClFN3O2S B2490212 4-chloro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-69-9

4-chloro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2490212
CAS No.: 1021227-69-9
M. Wt: 417.88
InChI Key: BBQBFFDXGSGFQY-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and various substituents including chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.

    Introduction of Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

    Substitution Reactions: The chlorine and fluorine substituents are typically introduced through nucleophilic substitution reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzylamine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-chloro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the benzamide group are key structural features that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: shares structural similarities with other thiazole-containing compounds and benzamide derivatives.

    Thiazolidine derivatives: These compounds also contain a thiazole ring and are known for their diverse biological activities.

    Benzamide derivatives: Compounds like 4-chlorobenzamide and 4-fluorobenzamide share similar structural motifs and are studied for their pharmacological properties.

Uniqueness

What sets this compound apart is the specific combination of substituents and the unique arrangement of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c21-15-5-3-14(4-6-15)19(27)25-20-24-17(12-28-20)9-10-18(26)23-11-13-1-7-16(22)8-2-13/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQBFFDXGSGFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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